molecular formula C15H15ClN4O B2454894 1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine CAS No. 1455625-67-8

1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine

Cat. No.: B2454894
CAS No.: 1455625-67-8
M. Wt: 302.76
InChI Key: UQWIIPDWEAIXQT-UHFFFAOYSA-N
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Description

1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloropyridine moiety linked to a pyridinylpiperazine group through a methanone bridge, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine typically involves the reaction of 6-chloropyridine-2-carboxylic acid with 4-(2-pyridyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature, followed by purification through column chromatography.

Industrial Production Methods: For large-scale production, the process can be optimized by using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, can further enhance the sustainability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (6-Chloropyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanol: A similar compound with a hydroxyl group instead of a methanone bridge.

    (6-Chloropyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)ethanone: A compound with an ethyl group replacing the methanone bridge.

Uniqueness: 1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity

Biological Activity

1-(6-Chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 6-chloropyridine-2-carbonyl group and a pyridin-2-yl group. The synthesis typically involves the following steps:

  • Formation of the Piperazine Derivative : The piperazine ring is functionalized with the 6-chloropyridine-2-carbonyl group via nucleophilic substitution.
  • Coupling with Pyridin-2-yl Group : The intermediate product is coupled with a pyridin-2-yl group using coupling reagents like DCC or EDC under mild conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes, which modulate their activity leading to various biological effects. The presence of the 6-chloropyridine moiety is believed to enhance binding affinity to certain receptors, thereby influencing signal transduction pathways.

Therapeutic Potential

This compound has been explored for several therapeutic applications:

  • Anti-Tubercular Activity : Recent studies have indicated potential efficacy against Mycobacterium tuberculosis, suggesting it may serve as a lead compound in anti-tubercular drug development .
  • Cancer Therapy : The compound has shown promise in inducing apoptosis in cancer cell lines, indicating potential as an anticancer agent. For instance, derivatives based on similar piperazine structures have demonstrated enhanced cytotoxicity compared to standard treatments .

Table 1: Properties of this compound

PropertyValue
CAS NumberNot specified
Molecular FormulaC16H16ClN3O
Molecular Weight301.8 g/mol
Purity95%
Origin of ProductUnited States

Table 2: Biological Activities and Efficacy

Activity TypeModel/AssayResult
Anti-TubercularMycobacterium tuberculosis H37RaSignificant inhibition observed
CytotoxicityFaDu hypopharyngeal tumor cellsBetter than reference drug
Receptor Binding StudiesVarious receptor assaysHigh binding affinity noted

Case Studies

  • Anti-Tubercular Efficacy : A study evaluated the anti-tubercular activity of several derivatives, including those based on piperazine frameworks. Compounds showed significant activity against Mycobacterium tuberculosis, with some achieving IC50 values comparable to established drugs .
  • Cancer Cell Apoptosis : Research indicated that compounds derived from similar structures exhibited enhanced apoptosis induction in cancer cell lines, outperforming traditional chemotherapeutics like bleomycin .

Properties

IUPAC Name

(6-chloropyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-13-5-3-4-12(18-13)15(21)20-10-8-19(9-11-20)14-6-1-2-7-17-14/h1-7H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWIIPDWEAIXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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